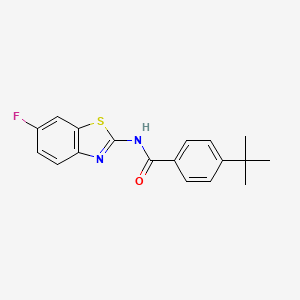

4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-18(2,3)12-6-4-11(5-7-12)16(22)21-17-20-14-9-8-13(19)10-15(14)23-17/h4-10H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUFTIHWRWHFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Amidation Reaction: The final step involves the coupling of the benzothiazole derivative with 4-tert-butylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interaction of benzamide derivatives with biological targets, such as proteins or nucleic acids.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with the active site of enzymes, inhibiting their activity. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The tert-butyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares key structural features and crystallographic data of 4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide with related compounds:

| Compound Name | R1 (Benzamide) | R2 (Benzothiazole) | Molecular Weight (g/mol) | Crystal Volume (ų) |

|---|---|---|---|---|

| This compound | tert-butyl | 6-fluoro | 328.41 | Not reported |

| N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA] | H | H | 240.29 | 1169.13 |

| N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] | 2-fluoro | H | 258.28 | 1195.61 |

| 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide | tert-butyl | sulfamoylphenyl | 387.49 | Not reported |

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide | trifluoromethyl | 6-ethoxy | 366.36 | Not reported |

Key Observations :

- Substituent Effects: The tert-butyl group increases steric bulk and lipophilicity compared to smaller substituents like hydrogen or fluorine . Fluorine atoms (e.g., 6-fluoro in the target compound vs. 2-fluoro in 2-BTFBA) influence electronic properties and molecular packing, as seen in the larger crystal volume of 2-BTFBA (1195.61 ų) compared to 2-BTBA (1169.13 ų) .

Actividad Biológica

4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C15H16FN3OS

- Molecular Weight : 301.37 g/mol

- IUPAC Name : this compound

This compound features a benzamide core substituted with a tert-butyl group and a fluorinated benzothiazole moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 0.79 |

| U-937 (Leukemia) | 2.09 | Doxorubicin | 5.51 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival .

Cholinesterase Inhibition

Another area of interest is the potential cholinesterase inhibitory activity of this compound. Studies on related benzamide derivatives have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine | 0.5 | 0.6 |

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored. Compounds structurally related to this compound have shown efficacy against multidrug-resistant strains of bacteria, indicating their potential as novel antimicrobial agents.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. These studies utilized flow cytometry to assess apoptosis induction and cell cycle arrest.

- Molecular Docking Studies : Computational modeling has provided insights into the binding affinities of these compounds to target proteins involved in cancer progression and cholinergic signaling pathways. The presence of electron-donating groups was correlated with enhanced biological activity .

- Animal Models : Preliminary animal studies have suggested that these compounds can effectively reduce tumor size in xenograft models, further supporting their potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-tert-butyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves coupling 6-fluoro-1,3-benzothiazol-2-amine with 4-tert-butylbenzoyl chloride under basic conditions. Key steps include:

- Base selection: Triethylamine or sodium hydride in anhydrous solvents (e.g., DMF or dichloromethane) to neutralize HCl byproducts .

- Temperature control: Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification: Column chromatography or recrystallization ensures ≥95% purity. Yield optimization requires stoichiometric balance and inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ ~1.3 ppm, benzothiazole protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (C₁₈H₁₈FN₂OS; calc. 330.11) and fragmentation patterns .

- HPLC: Purity >98% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer:

- Enzyme inhibition: Screens against kinases or proteases use fluorescence-based assays (e.g., ADP-Glo™ kinase assays). IC₅₀ values are compared to reference inhibitors .

- Antimicrobial testing: Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., S. aureus ATCC 29213) under CLSI guidelines .

Advanced Research Questions

Q. How can computational methods predict and optimize the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock/Vina): Dock the compound into target protein pockets (e.g., EGFR or COX-2) using PDB structures. Analyze binding poses for hydrogen bonds (e.g., benzothiazole N-F⋯protein backbone) and hydrophobic contacts (tert-butyl group) .

- MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns; calculate RMSD/RMSF to assess conformational flexibility .

Q. What strategies resolve contradictions in SAR studies between this compound and fluorinated benzothiazole analogs?

- Methodological Answer:

- Meta-analysis: Compare IC₅₀/EC₅₀ datasets from public repositories (ChEMBL, PubChem) to identify outliers. Adjust for assay variability (e.g., cell line differences) .

- Proteomics profiling: Use SILAC-based mass spectrometry to map off-target effects, explaining divergent activities .

Q. How can synthetic byproducts be characterized, and what mitigates their formation?

- Methodological Answer:

- LC-MS/MS: Identify byproducts (e.g., de-fluorinated species or tert-butyl cleavage products) via fragmentation patterns .

- Reaction optimization: Lower temperature (0°C) and slow acyl chloride addition reduce electrophilic aromatic substitution byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.